molecular formula C14H24N2O2 B1315792 N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine CAS No. 121177-62-6

N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine

Cat. No. B1315792
M. Wt: 252.35 g/mol
InChI Key: ONGQSFWKBSVVEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,5-dimethoxybenzyl halide with N,N-dimethylpropane-1,3-diamine. The exact conditions and reagents would depend on various factors, including the specific halide used and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethoxybenzyl group suggests potential aromaticity, while the N,N-dimethylpropane-1,3-diamine moiety could confer basicity .


Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions. The ether groups could potentially undergo reactions under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. As an organic compound, it’s likely to be relatively nonpolar and insoluble in water. Its boiling and melting points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Characterization

  • Schiff base compounds derived from dimethoxybenzaldehyde, like N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine, have been synthesized and characterized for their crystal structures. Such compounds exhibit unique structural properties like coplanar imino functional groups and distinct dihedral angles between benzene rings (Khalaji et al., 2013).

Magnetic Properties

  • Studies involving similar diamine compounds have explored their magnetic properties. For instance, compounds like [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n demonstrate intriguing antiferromagnetic and weak 3-D ferromagnetism, highlighting potential applications in magnetic materials research (Ribas et al., 1994).

Antitumor Activity

  • Certain diamine derivatives, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, show promising antitumor activities. These compounds are studied for their potential in cancer therapy, especially against specific types of tumors like the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Structural and Thermal Properties

  • The structural and thermal properties of coordination polymers derived from dimethylpropane-1,3-diamine and related ligands are a subject of research. These studies are significant for developing new materials with specific thermal and structural characteristics (Hopa & Cokay, 2016).

Intramolecular Reactions

  • Research into intramolecular reactions, such as methyl migration in compounds like N,N'-dimethylpropane-1,3-diamine, contributes to the understanding of chemical reaction mechanisms and synthetic pathways in organic chemistry (Zhang et al., 2008).

Novel Coordination Modes

  • The exploration of new coordination modes in chemistry, as seen in studies involving N,N'-dimethylpropane-1,3-diamine, helps in expanding the knowledge of molecular interactions and bonding, paving the way for innovative chemical compounds (Monfort et al., 1993).

Electrochemical Studies

  • Investigations into the electrochemical generation of unstable nitrogen species using diamines, including N,N'-dimethylpropane-1,3-diamine, contribute to the development of new electrochemical methods and materials (Fuchigami et al., 1980).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-10-13(17-3)6-7-14(12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGQSFWKBSVVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557926
Record name N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine

CAS RN

121177-62-6
Record name N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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